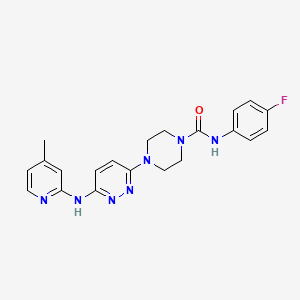![molecular formula C21H23N5O7S2 B2663238 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide CAS No. 313960-41-7](/img/structure/B2663238.png)
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide” is a chemical compound with the molecular formula C27H22N4O5S . It has an average mass of 514.552 Da and a monoisotopic mass of 514.131104 Da .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, EI–MS, and HRFAB–MS . These techniques can provide detailed information about the atomic connectivity and electronic structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 514.552 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Fluorescence Binding with Bovine Serum Albumin
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide and its derivatives have been synthesized and studied for their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. This research offers insights into the binding constants, number of binding sites, and the distances between BSA and its derivatives, which could be relevant in understanding the protein interactions of this compound (Meng et al., 2012).
Photolytic Degradation in Aqueous Environment
Studies have identified intermediates resulting from the photolytic reaction of similar sulfamoyl compounds in aqueous environments. These findings are significant for environmental chemistry, particularly in understanding the behavior of these compounds under UV irradiation (Scrano et al., 2006).
Synthesis and Biological Evaluation
Research on sulfonamide-derived compounds, including those similar to this compound, focuses on their synthesis, structural characterization, and biological evaluation. Studies include evaluating their antibacterial and antifungal activities, which could be pertinent in the development of new antimicrobial agents (Chohan & Shad, 2011).
Molecular Docking and Theoretical Studies
Advanced theoretical and experimental studies, including molecular docking and Density Functional Theory (DFT) calculations, have been conducted on derivatives of this compound. These studies can provide deeper insights into the potential interactions of these compounds with biological targets, which is crucial for drug design and discovery (Fahim & Shalaby, 2019).
Histone Deacetylase Inhibition
Derivatives of this compound have been investigated for their role as histone deacetylase inhibitors, showcasing potential applications in cancer therapy. Their ability to inhibit specific isotypes and induce apoptosis in cancer cells highlights their therapeutic potential (Zhou et al., 2008).
Anti-Tubercular Applications
Research into novel derivatives of this compound includes their synthesis and evaluation for anti-tubercular activity. This aspect is critical in the search for new treatments against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O7S2/c1-26(2)35(30,31)17-9-5-14(6-10-17)20(27)22-15-7-11-16(12-8-15)34(28,29)25-18-13-19(32-3)24-21(23-18)33-4/h5-13H,1-4H3,(H,22,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVRVHCZXSVEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-Chloro-3-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2663155.png)
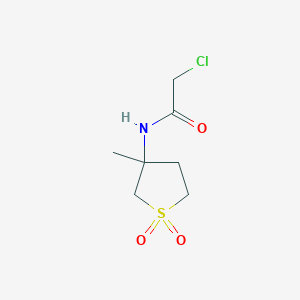

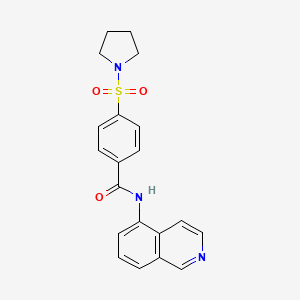


![6-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2663167.png)
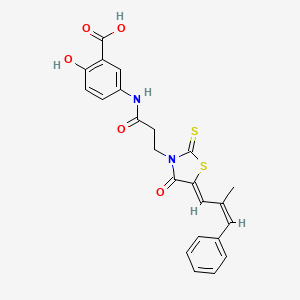

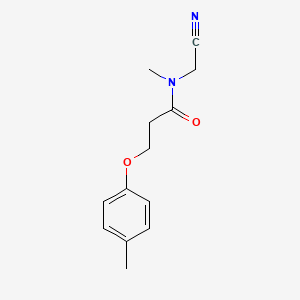
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2663174.png)
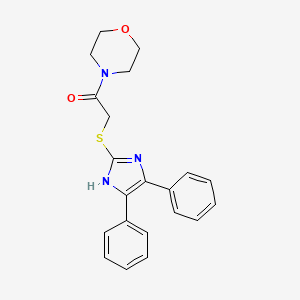
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide](/img/structure/B2663176.png)
